molecular formula C13H16O3 B6287685 2,6-Dimethyl-I-oxobenzenepentanoic acid CAS No. 1415242-56-6

2,6-Dimethyl-I-oxobenzenepentanoic acid

Cat. No.: B6287685
CAS No.: 1415242-56-6
M. Wt: 220.26 g/mol
InChI Key: OCSYITLQOBVBED-UHFFFAOYSA-N
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Description

2,6-Dimethyl-I-oxobenzenepentanoic acid is an organic compound with the molecular formula C9H10O2 It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-I-oxobenzenepentanoic acid typically involves the Friedel-Crafts acylation of 2,6-dimethylbenzoyl chloride with pentanoic acid. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

2,6-Dimethylbenzoyl chloride+Pentanoic acidAlCl32,6-Dimethyl-I-oxobenzenepentanoic acid\text{2,6-Dimethylbenzoyl chloride} + \text{Pentanoic acid} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,6-Dimethylbenzoyl chloride+Pentanoic acidAlCl3​​2,6-Dimethyl-I-oxobenzenepentanoic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-I-oxobenzenepentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 2,6-dimethylbenzoic acid.

    Reduction: Formation of 2,6-dimethylbenzyl alcohol.

    Substitution: Formation of 2,6-dimethyl-4-nitrobenzoic acid or 2,6-dimethyl-4-bromobenzoic acid.

Scientific Research Applications

2,6-Dimethyl-I-oxobenzenepentanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-I-oxobenzenepentanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 2,6-Dimethylbenzoic acid
  • 2,6-Dimethylphenoxyacetic acid
  • 2,6-Dimethylbenzyl alcohol

Comparison: 2,6-Dimethyl-I-oxobenzenepentanoic acid is unique due to its specific structural features, such as the presence of both methyl groups and a pentanoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, while 2,6-dimethylbenzoic acid is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-(2,6-dimethylphenyl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-5-3-6-10(2)13(9)11(14)7-4-8-12(15)16/h3,5-6H,4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYITLQOBVBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278101
Record name 2,6-Dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415242-56-6
Record name 2,6-Dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415242-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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